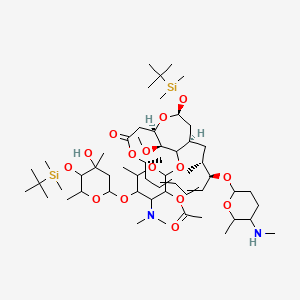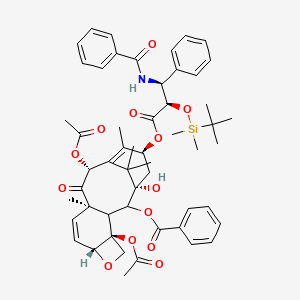![molecular formula C₁₈H₁₉D₅O₃ B1140699 (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 221093-38-5](/img/structure/B1140699.png)
(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrene derivatives, structurally related to (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, involves complex aromatization processes and multi-stage syntheses from naphthalene or tetralones through methods such as the Stobbe condensation. These syntheses often aim to introduce specific functional groups, like ketones, through targeted synthetic pathways, providing insight into the chemical manipulation of similar compounds (Coombs, 1966); (Coombs, 1999).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives, including (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is characterized by complex polycyclic frameworks. X-ray structural studies and molecular orbital calculations on similar compounds reveal slight deviations from planarity, influenced by substituents that induce strain or deformation in the molecular framework, impacting their chemical reactivity and potential biological activity (Clayton et al., 1983).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions, including aromatization, which can be influenced by the presence of specific functional groups and structural features. The reactivity of these compounds, particularly in the context of their carcinogenic potential, has been studied through the synthesis of metabolites and analogues, highlighting the significance of structural modifications on their chemical behavior and interaction with biological systems (Coombs et al., 1993).
Physical Properties Analysis
The physical properties of cyclopenta[a]phenanthrene derivatives are largely determined by their molecular structure. These compounds exhibit unique characteristics, such as solubility and crystallinity, which are critical for their chemical and biological applications. The detailed analysis of these properties requires specific experimental data, which was not directly found in the literature but is crucial for understanding the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of cyclopenta[a]phenanthrene derivatives, are influenced by their complex polycyclic structures. Studies on similar compounds provide insights into their chemoselective synthesis and potential biological activities, highlighting the role of specific substituents and structural modifications in determining their chemical properties (Malviya et al., 2006).
Scientific Research Applications
Structural Analysis and Synthesis
The study of crystal structures provides insights into the molecular conformation, interactions, and potential reactivity of steroid derivatives. For instance, the structural analysis of a cardiac aglycone isolated from the root bark of Periploca sepium Bunge reveals the conformational characteristics of similar compounds, with specific focus on chair conformations of the rings and intramolecular hydrogen bonding, which could influence their biological activity and synthetic utility (Zhang et al., 2012).
Another aspect of research involves the synthesis of steroid derivatives, where different functional groups are introduced or modified to study their impact on the molecule's properties and reactivity. The synthesis and structural elucidation of bioactive triorganotin(IV) derivatives, for example, highlight the versatility of steroid frameworks in the development of compounds with potential antimicrobial and antitumor activities (Shaheen et al., 2014).
Biological Activity
- Research into steroid derivatives often explores their biological activities, including antimicrobial, antifungal, and anticancer properties. For example, the synthesis of aromatic-steroid derivatives and their potential applications in medicinal chemistry are studied to develop new therapeutic agents with improved efficacy and selectivity (Valverde et al., 2013).
Material Science and Chemical Properties
- Studies also extend into the material sciences, where the structural motifs of steroid derivatives are utilized in the synthesis of polymers and materials with unique properties. The development of polyurethane networks from fatty-acid-based aromatic triols is one such area, showcasing the incorporation of steroid-derived structures into polymers for potential applications in biodegradable materials and sustainable production processes (Lligadas et al., 2007).
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCKXEVSGWGS-WPSCEDOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857765 |
Source


|
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
CAS RN |
221093-38-5 |
Source


|
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

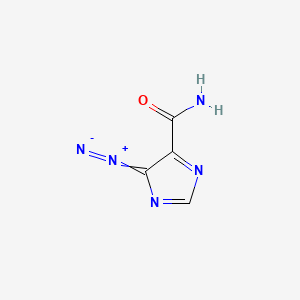
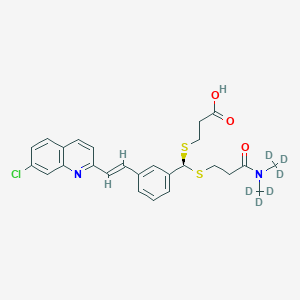
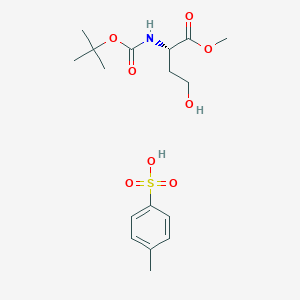

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)
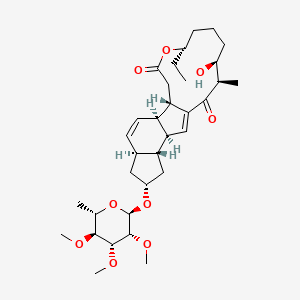
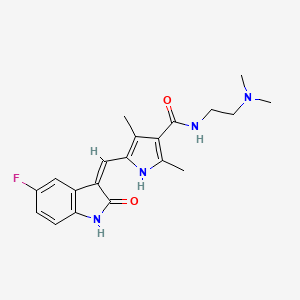
![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
